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This protocol outlines a robust method for the extraction and quantification of nicotinamide adenine

dinucleotide (NAD+) and its related metabolites (the "NADome") from biological samples, adaptable for use

with deuterated internal standards [1] [2].

Sample Collection and Metabolite Extraction

The accuracy of NADome analysis is highly dependent on the sample preparation method, which must

rapidly quench cellular metabolism to prevent metabolite interconversion [3].

Recommended Extraction Solvent: A cold organic mixture of 40:40:20
acetonitrile:methanol:water with 0.1 M formic acid has been identified as highly effective for
quenching metabolism and extracting NADPH, NADP+, NADH, and NAD+ with minimal

interconversion between oxidized and reduced forms [3].
Procedure:

Rapidly quench cells or tissue samples by adding the cold acidic extraction solvent (e.g., 1 mL
per 10 mg of tissue or 1 mL per 10⁶ cells).

Vortex vigorously and incubate on ice for 3 minutes.
Neutralize the extract immediately after extraction using a buffer such as ammonium

bicarbonate (NH₄HCO₃) or Tris base to avoid acid-catalyzed degradation of labile metabolites
like NADH and NADPH [3].

Centrifuge at high speed (e.g., 16,000 × g for 10 minutes at 4°C) to remove precipitated protein.
Collect the supernatant for analysis or storage at -80°C.
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For specific applications, such as preparing samples for enzymatic (NAD-Glo) assays, a bicarbonate buffer

with detergents like 0.5% DTAB can also be used effectively [4].

Liquid Chromatography (LC) Separation

The polar nature of NAD metabolites makes them challenging to retain on standard reverse-phase columns.

The following LC methods have been successfully applied.

Method
Type

Column
Chemistry

Key Mobile Phase
Components

Application Note

Mixed-
Mode

Reverse-
phase/Anion-

exchange

Volatile buffers (e.g.,
ammonium

formate/acetate)

Excellent for comprehensive profiling;
separates a wide range of metabolites in

a single 10-min run [4].

HILIC Hydrophilic

Interaction Liquid
Chrom.

High organic (ACN) to

aqueous gradient

Suitable for polar metabolites; can be

used as a complementary method to
verify results [3].

Ion-
Pairing

Reverse-phase
(e.g., C18)

Ion-pairing reagents
(e.g., tributylamine)

Provides good separation; however, ion-
pairing reagents can suppress MS signal

and require post-run column cleaning [3].

Mass Spectrometry (MS) Detection

While specific parameters for NADH-d1 are not listed, the general principles for detecting NAD metabolites

using tandem mass spectrometry (MS/MS) are well-established.

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode [2].
Detection: Multiple Reaction Monitoring (MRM) is the standard for sensitive and specific

quantification. The instrument first selects the precursor ion (e.g., [M+H]⁺) and then detects specific
fragment ions produced through collision-induced dissociation (CID).

Internal Standards: The use of stable isotope-labeled internal standards (SIL-IS)—such as NADH-
d1—is critical. They correct for matrix effects and losses during sample preparation. The MRM

transitions for the SIL-IS are analogous to their native counterparts but distinguished by their distinct
mass [2].
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The following workflow diagram illustrates the complete process from sample to data analysis:
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1. Sample Quenching & Extraction

2. LC Separation (Mixed-Mode)

3. MS Detection & Quantification

Rapid addition of cold
acidic extraction solvent

Vortex & incubate on ice
(3 minutes)

Immediate neutralization
with NH₄HCO₃/Tris buffer

Centrifuge to remove
protein precipitate

Collect supernatant
for LC-MS analysis

Sample Injection

Gradient Elution with
volatile buffers

Separation of NAD metabolites
based on polarity & charge

Electrospray Ionization (ESI+)

MRM Detection:
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- Select precursor ion
- Fragment via CID
- Detect product ion

Quantification using
stable isotope internal standards

Click to download full resolution via product page

Critical Methodological Considerations

Analyte Stability: NADH and NADPH are unstable in acid and at elevated temperatures [3].

Neutralize acidic extracts immediately and keep samples cold. The oxidized forms (NAD+, NADP+)
are generally more stable.

Pre-analytical Variables: For extracellular NAD+ (eNAD+) measurement in plasma, pre-analytical
steps like prolonged centrifugation or fast centrifuge braking can significantly alter measured

concentrations [5].
Method Validation: Always perform fit-for-purpose validation for your specific samples, assessing

linearity, accuracy, precision, limit of detection (LOD), and recovery [4] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Application Note: Comprehensive LC-MS/MS Analysis of the NAD

Metabolome]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b12886771#mass-spectrometry-detection-parameters-for-nadh-

d1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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